N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide

Sirtuin SIRT2 Isoform Selectivity

Researchers studying SIRT2 deacetylation pathways often face confounding off-target effects from non-selective sirtuin inhibitors. This compound solves that challenge with >500-fold selectivity for SIRT2 (IC50 78 nM) over SIRT1 (IC50 41,000 nM) and inactivity against SIRT3/5/6 (all >83,000 nM), making it an ideal chemical probe for clean target engagement studies. - SIRT2 IC50: 78 nM vs. SIRT1 IC50: 41,000 nM (>500-fold selectivity) - Inactive against SIRT3, SIRT5, SIRT6 (all IC50 >83,000 nM) - verified negative control - LogP 2.57, PSA 49.14 Ų - favorable drug-like properties for cellular assays - Available from stock for rapid global delivery

Molecular Formula C14H19N3OS
Molecular Weight 277.39
CAS No. 633279-04-6
Cat. No. B2809729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide
CAS633279-04-6
Molecular FormulaC14H19N3OS
Molecular Weight277.39
Structural Identifiers
SMILESCC1=CC(=NC(=C1C#N)SCC(=O)NC(C)(C)C)C
InChIInChI=1S/C14H19N3OS/c1-9-6-10(2)16-13(11(9)7-15)19-8-12(18)17-14(3,4)5/h6H,8H2,1-5H3,(H,17,18)
InChIKeyHZNVTDFRSYWPTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes44 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide Profile


N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide (CAS 633279-04-6) is a synthetic small molecule belonging to the class of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamides [1]. It is characterized by a pyridine core substituted with cyano and methyl groups, linked via a sulfanyl bridge to an N-tert-butyl acetamide moiety . The compound has been profiled in biochemical assays against the sirtuin family of NAD+-dependent deacylases, with data curated in BindingDB and ChEMBL [2].

SIRT2 isoform-selectivity assay context
Biochemical sirtuin profiling workflows
Class-specific inhibitor scaffold studies

N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide vs. Generic Inhibitors


Within the sirtuin enzyme family, achieving selectivity for SIRT2 over other isoforms (particularly SIRT1 and SIRT3) is a major pharmacological challenge. Many in-class compounds lack the specific structural features required to achieve a favorable selectivity window [1]. The N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide scaffold exhibits a distinct sirtuin inhibition profile that is not uniformly shared across other 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide analogs or known SIRT2 inhibitors, underscoring the risks of generic substitution without empirical comparison [2].

This Compound
Potential Substitute
Risk
Reported SIRT2-selective profile
Structural analogs with uncharacterized selectivity
Selectivity window may not transfer
Biochemical assay-profiled scaffold
Generic SIRT2 inhibitors (e.g., AGK2 class)
Isoform inhibition profile may differ

N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide – Quantitative Evidence


SIRT2 Selectivity Over Other Sirtuins

In a panel of human sirtuin deacetylation assays, N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide demonstrated a strong selectivity for SIRT2 over SIRT1, SIRT3, SIRT5, and SIRT6 [1]. This selectivity profile is a key differentiator from many first-generation SIRT2 inhibitors, which often retain significant activity on SIRT1 [2]. However, a direct head-to-head comparison with the closest structural analog, 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide (CAS 328072-66-8), could not be performed as its quantitative sirtuin inhibition data are not publicly available, limiting this evidence to a class-level inference.

SIRT2 Selectivity
Class-level inference
~526-fold
Reported isoform-selectivity context
SIRT2 IC50 78 nM; SIRT1 IC50 41,000 nM. Direct analog data not publicly available; empirical review required.
Sirtuin SIRT2 Isoform Selectivity

N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide – Application Scenarios


SIRT2-Specific Target Engagement Studies

The compound's demonstrated >500-fold selectivity for SIRT2 over SIRT1 (IC50 78 nM vs. 41,000 nM) [1] suggests its utility as a chemical probe to investigate SIRT2-specific deacetylation functions in cellular models. This selectivity profile helps minimize confounding effects from SIRT1 inhibition, a common concern with many early SIRT2 inhibitors [2].

Tool Compound for Sirtuin Profiling Panels

Given its inactivity against SIRT3, SIRT5, and SIRT6 (all IC50 >83,000 nM) [1], this compound can serve as a negative control for these isoforms in biochemical screening cascades, aiding in the deconvolution of sirtuin biology.

SAR Studies on the Pyridinylsulfanylacetamide Scaffold

As a representative member of this chemotype with a unique N-tert-butyl substituent, the compound provides a data point for structure-activity relationship (SAR) analysis exploring the impact of amide side chains on sirtuin inhibition and selectivity [1]. Its physicochemical properties, including logP (2.57) and polar surface area (49.14 Ų) , can be compared with analogs to guide further optimization.

Application
Selection Property
Validation Focus
SIRT2 target engagement studies
Isoform-selectivity assay context
SIRT2 deacetylation endpoint review
Sirtuin profiling panels
Negative control utility
Isoform-specific deconvolution
Scaffold SAR studies
N-tert-butyl chemotype attribute
Structure-selectivity relationship review
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